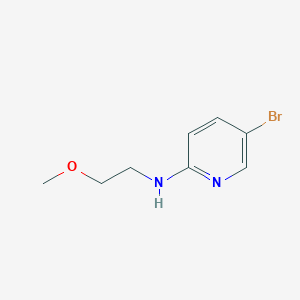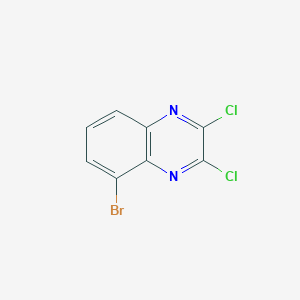
5-Bromo-2,3-dicloroquinoxalina
Descripción general
Descripción
5-Bromo-2,3-dichloroquinoxaline is a halogenated quinoxaline derivative with the molecular formula C8H3BrCl2N2 Quinoxalines are heterocyclic aromatic compounds that consist of a fused benzene and pyrazine ring
Aplicaciones Científicas De Investigación
5-Bromo-2,3-dichloroquinoxaline has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : The compound can be used as a probe in biological studies to understand cellular processes.
Industry: : It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Quinoxaline derivatives, a family to which 5-bromo-2,3-dichloroquinoxaline belongs, have been known to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that quinoxaline derivatives often interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2,3-dichloroquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with caspases, which are enzymes involved in apoptosis (programmed cell death). The interaction between 5-Bromo-2,3-dichloroquinoxaline and caspases can modulate the apoptotic pathways, making it a potential candidate for cancer research . Additionally, this compound can affect the activity of kinases, which are enzymes that play a crucial role in cell signaling and regulation .
Cellular Effects
The effects of 5-Bromo-2,3-dichloroquinoxaline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2,3-dichloroquinoxaline has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and growth . Furthermore, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-2,3-dichloroquinoxaline exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This binding interaction can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Additionally, 5-Bromo-2,3-dichloroquinoxaline can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-2,3-dichloroquinoxaline in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In in vitro and in vivo studies, 5-Bromo-2,3-dichloroquinoxaline has demonstrated long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,3-dichloroquinoxaline vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, making it suitable for therapeutic applications . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic benefits without significant adverse effects . These findings highlight the importance of dosage optimization in the use of 5-Bromo-2,3-dichloroquinoxaline for research and therapeutic purposes .
Metabolic Pathways
5-Bromo-2,3-dichloroquinoxaline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and xenobiotics . This interaction can lead to changes in the metabolic flux and levels of metabolites within the cell . Additionally, 5-Bromo-2,3-dichloroquinoxaline can affect the redox balance within the cell by modulating the activity of antioxidant enzymes .
Transport and Distribution
The transport and distribution of 5-Bromo-2,3-dichloroquinoxaline within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, 5-Bromo-2,3-dichloroquinoxaline can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Bromo-2,3-dichloroquinoxaline is essential for its activity and function. It has been observed to localize within the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, 5-Bromo-2,3-dichloroquinoxaline can localize within the mitochondria, affecting mitochondrial function and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dichloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method is the direct halogenation of quinoxaline using bromine and chlorine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2,3-dichloroquinoxaline may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2,3-dichloroquinoxaline can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: : Reduction reactions can lead to the formation of 5-bromo-2,3-dichloroquinoxalin-1-ol.
Substitution: : Nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of different derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions, typically in the presence of a base.
Oxidation: : Quinoxaline-2,3-dione derivatives.
Reduction: : 5-bromo-2,3-dichloroquinoxalin-1-ol.
Substitution: : Various substituted quinoxaline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
5-Bromo-2,3-dichloroquinoxaline is similar to other halogenated quinoxalines such as 5-bromo-2-chloroquinoxaline and 2,3-dichloroquinoxaline. its unique combination of bromine and chlorine atoms at specific positions on the quinoxaline ring structure gives it distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
List of Similar Compounds
5-Bromo-2-chloroquinoxaline
2,3-Dichloroquinoxaline
5-Bromo-2,3-dichloroquinoxalin-1-ol
Quinoxaline-2,3-dione derivatives
Is there anything specific you would like to know more about regarding this compound?
Propiedades
IUPAC Name |
5-bromo-2,3-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMFLJROEFRGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


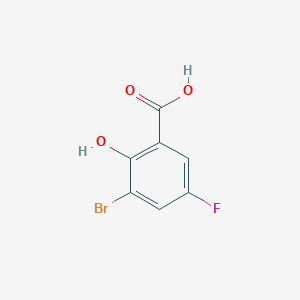
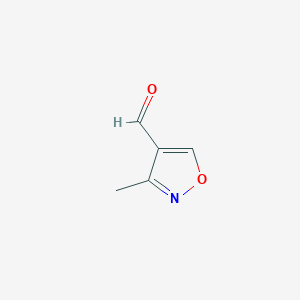
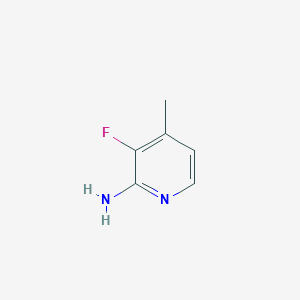
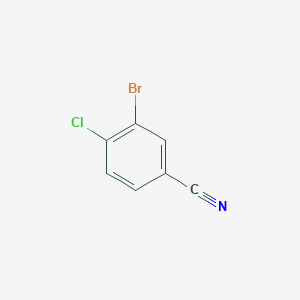
![3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1519068.png)
![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine](/img/structure/B1519069.png)
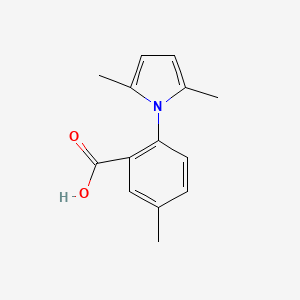
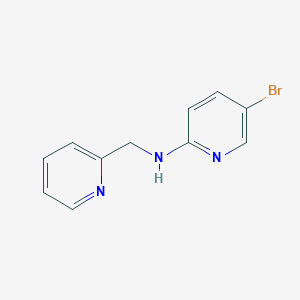
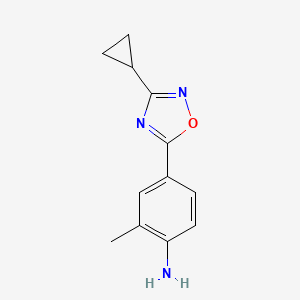
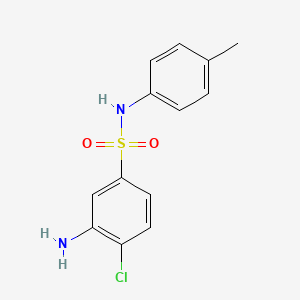
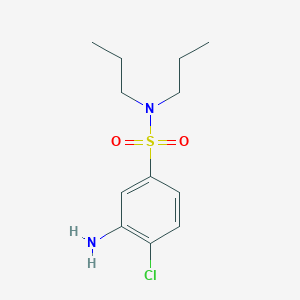

![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)
